Phenylaminotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-2H-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-4-7(5-3-1)10-8-6-9-12-11-8/h1-6H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRKPFNNSCTWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Phenylaminotriazole
Strategic Approaches to Phenylaminotriazole Core Synthesis
The construction of the this compound core can be achieved through various synthetic routes, primarily involving cyclization reactions and the condensation of specific precursors. These methods allow for the formation of different triazole isomers, and the choice of strategy often depends on the desired substitution pattern and regiochemistry.
Cyclization Reactions for the Formation of Triazole Ring Systems
Cyclization reactions represent a fundamental approach to constructing the triazole ring system. These reactions typically involve the formation of new nitrogen-carbon and nitrogen-nitrogen bonds to close the heterocyclic ring. Transition-metal catalyzed cyclization reactions have emerged as a powerful tool for the efficient synthesis of a wide array of carbo- and heterocycles. rsc.orgiupac.org For instance, the cyclohydrocarbonylation of alkenamides and alkenamines, catalyzed by transition metals, provides an effective route to various nitrogen-containing heterocycles. iupac.org These processes often exhibit high atom and step economy, making them attractive for synthetic applications. rsc.org
Another important cyclization strategy is the 1,3-dipolar cycloaddition of azides with nitriles, particularly those with an activated methylene (B1212753) group, which is a common method for synthesizing 5-amino-1,2,3-triazoles. thieme-connect.com The reaction conditions, such as the use of a sodium alkoxide/alcohol medium, are crucial for the success of this transformation. thieme-connect.com Furthermore, cascade radical cyclization has been recognized as an attractive method for constructing heterocyclic compounds due to its efficiency. rsc.org
Precursor-Based Synthetic Routes: Amidrazone, Hydrazine (B178648), and Carbonyl Condensations
The synthesis of phenylaminotriazoles frequently relies on the condensation of carefully chosen precursors, including amidrazones, hydrazines, and carbonyl compounds. These methods offer versatility in introducing various substituents onto the triazole core.
Amidrazone-Based Syntheses: Amidrazones are valuable precursors for the synthesis of nitrogen-containing heterocycles. nih.gov They can be synthesized from various starting materials, with the reaction of nitriles with hydrazine being a common method. semanticscholar.org The subsequent reaction of amidrazones with appropriate reagents can lead to the formation of the triazole ring. For example, the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride (B1165640) can yield 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, demonstrating the reactivity of amidrazones in cyclization reactions. nih.gov
Hydrazine-Based Syntheses: Hydrazine and its derivatives are fundamental building blocks in the synthesis of many heterocyclic compounds, including triazoles. nih.gov The reaction of phenylmalononitrile with hydrazine hydrate, for instance, yields 3,5-diamino-4-phenylpyrazole, a polyfunctional heterocycle that can be further elaborated. rsc.org The choice of hydrazine derivative is critical, as different substituents on the hydrazine can lead to different products. For example, the reaction of aroyl-containing pyrano[2,3-d]isoxazolone derivatives with various aromatic and heterocyclic hydrazines can lead to 1,2,3-triazole derivatives through a Boulton–Katritzky rearrangement, while the reaction with unsubstituted hydrazine results in the formation of pyrazolylisoxazoles. beilstein-journals.org Iron-catalyzed N-amidation of arylamines with 3-alkyl dioxazolones has also been developed as a method for synthesizing hydrazides. chemistryviews.org
Carbonyl Condensations: Carbonyl condensation reactions, such as the aldol (B89426) and Claisen condensations, are powerful tools for forming new carbon-carbon bonds. towson.edulibretexts.orgslideshare.net In the context of this compound synthesis, condensation reactions involving carbonyl compounds can be used to construct precursors that are then cyclized to form the triazole ring. For example, the one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines can produce highly functionalized phenylaminopyrazoles. mdpi.com The Knoevenagel condensation, which involves an active methylene compound and an aldehyde or ketone, is another relevant reaction. pressbooks.pub The stereochemical outcome of condensation reactions can often be controlled by the reaction conditions, as seen in the synthesis of (E)- or (Z)-nitro alkenes from aliphatic aldehydes and nitroalkanes. organic-chemistry.org
Regioselective and Stereoselective Synthesis of this compound Isomers
Controlling the regiochemistry and stereochemistry of the this compound core is crucial for developing compounds with specific biological activities or material properties. numberanalytics.comnumberanalytics.com
Regioselective Synthesis: Regioselectivity refers to the preferential formation of one constitutional isomer over another. numberanalytics.com In the synthesis of phenylaminotriazoles, regioselectivity can often be controlled by the choice of starting materials and reaction conditions. For example, the synthesis of indanones from α,β-unsaturated carboxylic acids and benzene (B151609) derivatives using polyphosphoric acid (PPA) shows that the regioselectivity can be switched by varying the P2O5 content in the PPA. d-nb.info Similarly, in the synthesis of isoxazoles from β-enamino diketones and hydroxylamine (B1172632) hydrochloride, regiochemical control can be achieved by modifying the reaction conditions and substrate structure. rsc.org The one-pot condensation for preparing tetrasubstituted phenylamino (B1219803) pyrazoles has also been shown to be regio- and chemo-selective. mdpi.com
Stereoselective Synthesis: Stereoselective synthesis focuses on the formation of a specific stereoisomer. numberanalytics.comthieme.com This is particularly important when synthesizing chiral molecules. Stereoselective methods often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product. thieme.com For instance, a library of pinane-based 2-amino-1,3-diols was synthesized in a stereoselective manner, with the relative stereochemistry confirmed by 2D NMR and X-ray spectroscopy. beilstein-journals.org The aminohydroxylation of a carbamate (B1207046) intermediate, catalyzed by potassium osmate(VI), proceeded with high stereoselectivity. beilstein-journals.org Another example is the highly stereoselective synthesis of chiral α-amino-β-lactams via the ynamide-Kinugasa reaction. nih.gov
Derivatization and Functionalization Strategies for this compound Scaffolds
Once the this compound core is synthesized, it can be further modified through various derivatization and functionalization reactions to explore its structure-activity relationships or to fine-tune its properties.
Electrophilic Aromatic Substitution Reactions on this compound Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing a wide range of functional groups onto aromatic rings. orgosolver.comchemistry.coach The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.com The mechanism typically proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.comhu.edu.jolumenlearning.com
In the context of this compound derivatives, the phenyl ring is susceptible to electrophilic attack. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the triazole ring and any other substituents present on the phenyl ring. Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogen and a Lewis acid catalyst. chemistry.coach
Nitration: Introduction of a nitro group (NO₂) using nitric acid and sulfuric acid. chemistry.coach
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. chemistry.coach
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. hu.edu.jo
The reactivity and regioselectivity of these reactions on the this compound scaffold would be influenced by the electronic properties of the aminotriazole moiety.
Nucleophilic Transformations and Reactivity Profiles of this compound
The this compound scaffold also possesses sites for nucleophilic attack. The amino group on the triazole ring is a key functional group that can act as a nucleophile. ontosight.ai For example, 5-amino-1,2,3-triazoles can undergo Buchwald-Hartwig cross-coupling reactions with (het)aryl halides to form 5-(het)arylamino-1,2,3-triazole derivatives. nih.govmdpi.com This reaction is a powerful method for C-N bond formation.
The triazole ring itself can influence the reactivity of the molecule. For instance, the presence of the triazole ring can affect the pKa of the amino group. The tautomeric forms of the this compound can also play a role in its reactivity. For example, 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine can exist as two different tautomers in the crystalline state. nih.gov The geometry and electronic distribution in these tautomers can influence their nucleophilic character.
Furthermore, the amino group can be derivatized through reactions such as acylation, alkylation, and Schiff base formation to introduce a variety of functional groups and to explore the chemical space around the this compound core.
Catalytic Approaches in this compound Synthesis and Modification
Catalysis plays a pivotal role in the efficient and selective synthesis and functionalization of this compound derivatives. Both transition metal catalysis and organocatalysis have been extensively employed to construct the triazole ring and introduce diverse functionalities.
Transition Metal-Catalyzed Reactions Involving this compound Precursors
Transition metals, particularly copper and palladium, are widely used to catalyze the formation of the triazole ring and for post-synthetic modifications. numberanalytics.commdpi.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.com The mechanism involves the formation of a copper acetylide, which then reacts with an azide (B81097) to form a six-membered metallacycle intermediate that subsequently rearranges to the triazole product. mdpi.com This reaction is known for its high yields, mild reaction conditions, and broad substrate scope.
Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which allow for the introduction of aryl and vinyl groups onto the this compound scaffold. mdpi.com For instance, palladium-catalyzed C-5 arylation of 1,2,3-triazoles provides a direct method for synthesizing multi-substituted triazoles. organic-chemistry.org These reactions typically involve an oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation and reductive elimination to form the new C-C bond. numberanalytics.com
Ruthenium catalysts have also been employed in the synthesis of 1,5-disubstituted 1,2,3-triazoles through the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). mdpi.com
The following table provides an overview of common transition metal-catalyzed reactions in this compound chemistry:
| Catalyst | Reaction Type | Description |
| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | Forms 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. mdpi.com |
| Palladium | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Introduces aryl and vinyl substituents onto the triazole or phenyl ring. mdpi.com |
| Palladium | C-H Activation/Arylation | Directly functionalizes the C-H bonds of the triazole ring. organic-chemistry.org |
| Ruthenium | Azide-Alkyne Cycloaddition (RuAAC) | Forms 1,5-disubstituted 1,2,3-triazoles. mdpi.com |
Organocatalysis and Biocatalysis in the Formation of Triazole Structures
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of triazoles. acs.org These reactions are often promoted by small organic molecules, such as amines and their derivatives.
Enamine-mediated [3+2] cycloaddition is a notable organocatalytic method for synthesizing 1,2,3-triazoles. acs.org In this approach, a ketone reacts with a secondary amine catalyst to form an enamine, which then undergoes a cycloaddition with an azide. This strategy has been successfully applied to both cyclic and linear ketones. acs.org Proline and its derivatives are common catalysts for this transformation.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable approach to triazole synthesis. researchgate.net While less common than metal or organocatalysis, enzymes like carbonyl reductases and alcohol dehydrogenases have been used in chemoenzymatic routes that incorporate click reactions for the formation of triazole-containing molecules. researchgate.net This "bio-click" chemistry combines the high selectivity of enzymes with the robust and straightforward nature of click reactions. researchgate.net
Elucidation of Reaction Mechanisms in this compound Chemistry
A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and designing new synthetic routes. Mechanistic investigations in this compound chemistry often focus on the intricacies of triazole ring formation and the pathways of subsequent functionalization reactions.
Mechanistic Investigations of Triazole Ring Formation and Rearrangements
The mechanism of triazole ring formation, particularly in metal-catalyzed reactions, has been a subject of extensive study. For the CuAAC reaction, a widely accepted mechanism involves the formation of a copper-triazolide intermediate. nih.gov Under certain conditions, this intermediate can be diverted down alternative reaction pathways, leading to rearrangements. For example, in the presence of a mechanical bond, the Cu(I)-triazolide intermediate can be stabilized, leading to a tandem active template CuAAC-rearrangement process that extrudes N2 and forms an acrylamide (B121943) product instead of the expected triazole. nih.gov
Rearrangements of the triazole ring itself have also been investigated. For instance, the Dimroth rearrangement can lead to the interconversion of different triazole isomers or even the transformation of a triazole into another heterocyclic system, such as a 1,3,4-thiadiazole. researchgate.net Studies on 1-substituted-4-imino-1,2,3-triazoles have shown that these compounds can undergo a ring-degenerate rearrangement, where the substituents on the triazole ring effectively swap positions. beilstein-journals.org This process is influenced by electronic factors, with electron-donating groups on the imine functionality promoting the rearrangement. beilstein-journals.org
Analysis of Reaction Pathways for this compound Functionalization
The functionalization of pre-formed this compound rings often proceeds through well-defined reaction pathways. Mechanistic studies of these reactions are crucial for controlling regioselectivity and achieving desired products.
In a tandem active template CuAAC-rearrangement reaction, mechanistic investigations have proposed a pathway involving the formation of a triazolide intermediate. nih.gov Protonation of a hydroxyl group and subsequent loss of water can generate a resonance-stabilized cation. Loss of dinitrogen from this cation leads to a ketenimine species, which can then react with water to yield the final acrylamide product. nih.gov
The analysis of reaction pathways can be aided by computational methods, which can help to predict the most favorable reaction routes and elucidate the structures of intermediates and transition states. rsc.org For example, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com Understanding the kinetics and thermodynamics of each step in this cycle is key to optimizing the reaction.
Advanced Spectroscopic and Analytical Characterization of Phenylaminotriazole
Vibrational Spectroscopy Studies (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is indispensable for identifying functional groups and elucidating molecular vibrational modes. These techniques are complementary, as IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability rsc.orgarxiv.orgwilliams.edu.
Elucidation of Molecular Vibrational Modes and Functional Groups
For 3-amino-5-phenyl-1,2,4-triazole, IR spectroscopy is particularly effective in identifying the characteristic stretching and bending vibrations associated with its phenyl, amino, and triazole moieties. Experimental IR data for 3-amino-5-phenyl-1,2,4-triazole (compound 4h) reveal several key absorption bands nih.gov:
N-H Stretching Vibrations: Strong absorption bands at 3360 cm⁻¹ and 3321 cm⁻¹, along with a band at 3078 cm⁻¹, are indicative of the amino (NH₂) and triazole (NH) stretching vibrations nih.gov. The broadness and position of these bands can also suggest hydrogen bonding interactions within the molecule or crystal lattice tandfonline.com.
C-H Stretching Vibrations: Bands in the region of 2978 cm⁻¹, 2935 cm⁻¹, 2862 cm⁻¹, 2800 cm⁻¹, and 2758 cm⁻¹ correspond to C-H stretching vibrations from both the aromatic phenyl group and any aliphatic carbons if present, though in this specific compound, they primarily relate to aromatic C-H bonds nih.govijaemr.com.
C=N and C=C Vibrations: A strong absorption at 1666 cm⁻¹ is attributed to the C=N stretching vibration within the triazole ring, while a band at 1604 cm⁻¹ is characteristic of aromatic C=C stretching from the phenyl group nih.govncl.res.inijaemr.com. The triazole ring itself exhibits characteristic absorption bands, with C=N and C-N stretching modes typically appearing in the 1562-1598 cm⁻¹ and 1313-1365 cm⁻¹ ranges, respectively ncl.res.in.
Fingerprint Region: The region below 1500 cm⁻¹ contains numerous bands (e.g., 1558, 1489, 1419, 1350, 1311, 1211, 1157, 1107, 1049, 1002, 837, 686 cm⁻¹) that constitute a unique "fingerprint" for the molecule, arising from complex bending and stretching modes of the entire molecular framework, including phenyl group "X"-sensitive vibrations nih.govnih.govasianpubs.orgnih.govrsc.org.
Raman spectroscopy complements IR by providing information on symmetric vibrations and non-polar bonds that may be weak or absent in IR spectra. For instance, the phenyl ring's "breathing" modes are typically strong in Raman spectra, often observed around 1000 cm⁻¹ beilstein-journals.org. The combination of both IR and Raman spectra allows for a complete characterization of the vibrational landscape of 3-amino-5-phenyl-1,2,4-triazole.
Table 1: Characteristic IR Absorption Bands for 3-Amino-5-phenyl-1,2,4-triazole
| Wavenumber (cm⁻¹) | Assignment | Functional Group/Mode | Source |
| 3360, 3321 | N-H stretching | Amino (NH₂) and Triazole (NH) | nih.gov |
| 3078 | N-H stretching | Triazole (NH) | nih.gov |
| 2978, 2935, 2862, 2800, 2758 | C-H stretching | Aromatic C-H | nih.gov |
| 1666 | C=N stretching | Triazole ring | nih.gov |
| 1604 | C=C stretching | Aromatic (Phenyl) | nih.gov |
| 1558, 1489, 1419 | Ring vibrations, C-N bending | Triazole ring, Phenyl ring | nih.gov |
| 1350, 1311 | C-N stretching | Triazole ring | nih.gov |
| 837, 686 | C-H out-of-plane bending | Aromatic C-H (Phenyl) | nih.gov |
In-situ Spectroscopic Monitoring of Phenylaminotriazole Reaction Progress
In-situ spectroscopic monitoring allows for real-time observation of chemical reactions, providing kinetic and mechanistic insights wikipedia.orgspectroscopyonline.com. For reactions involving this compound, IR and Raman spectroscopy can track the consumption of starting materials and the formation of products by monitoring changes in characteristic vibrational bands.
For example, in the synthesis of triazoles, the disappearance of alkyne C≡C stretching bands (typically around 2133 cm⁻¹) or azide (B81097) stretching bands (around 2062 cm⁻¹) and the concomitant appearance of new bands characteristic of the triazole ring (e.g., C=N stretching around 1666 cm⁻¹) can be monitored williams.edutandfonline.comnih.gov. This approach provides direct evidence of reaction completion, intermediate formation, and allows for optimization of reaction conditions. While specific in-situ monitoring data for reactions of 3-amino-5-phenyl-1,2,4-triazole were not found, the general applicability of IR and Raman for monitoring triazole formation and related reactions is well-established williams.edutandfonline.comnih.gov. The technique is particularly useful in flow chemistry setups where an IR measurement cell can be integrated for continuous monitoring williams.edunih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the complete molecular structure of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms nih.gov.
Advanced NMR Techniques for Structural Confirmation (1D and 2D NMR)
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for the comprehensive structural elucidation of 3-amino-5-phenyl-1,2,4-triazole.
1D NMR (¹H and ¹³C NMR):
¹H NMR: The proton NMR spectrum of 3-amino-5-phenyl-1,2,4-triazole (compound 4h) shows characteristic signals nih.gov:
A broad singlet at 6.12 ppm (2H) attributed to the amino (NH₂) protons nih.gov.
A multiplet between 7.32–8.02 ppm (5H) corresponding to the aromatic protons of the phenyl ring nih.gov.
A broad singlet at 12.60 ppm (1H) assigned to the triazole (NH) proton nih.gov. The chemical shifts, multiplicities, and integration values provide initial clues about the number and types of protons and their electronic environments nih.gov.
¹³C NMR: The carbon NMR spectrum provides insights into the carbon skeleton. For 3-amino-5-phenyl-1,2,4-triazole (compound 4h), the ¹³C NMR spectrum reveals nih.gov:
Aromatic carbon signals between 125.33 ppm and 132.67 ppm, corresponding to the various carbons of the phenyl ring nih.gov.
Signals at 157.60 ppm and 158.14 ppm are assigned to the C-3 and C-5 carbons of the triazole ring, respectively nih.gov. These chemical shifts are characteristic of carbons within heterocyclic aromatic systems and are influenced by the adjacent nitrogen atoms and substituents.
2D NMR Techniques: For complex structures or to confirm assignments, 2D NMR experiments are indispensable nauka.gov.plnih.gov.
¹H-¹H Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through two or three bonds. For 3-amino-5-phenyl-1,2,4-triazole, COSY would confirm the connectivity within the phenyl ring and potentially identify long-range couplings involving the triazole protons nauka.gov.plnih.gov.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached (one-bond correlations). This technique would definitively assign each aromatic proton signal to its corresponding carbon in the phenyl ring and confirm the direct attachment of the amino protons to a nitrogen (though typically not directly observed in HSQC for N-H) and the triazole NH to a nitrogen nauka.gov.pl.
Table 2: Key NMR Spectroscopic Data for 3-Amino-5-phenyl-1,2,4-triazole
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Functional Group/Carbon Type) | Source |
| ¹H | 6.12 | br. s | NH₂ (Amino protons) | nih.gov |
| ¹H | 7.32–8.02 | m | Aromatic C-H (Phenyl protons) | nih.gov |
| ¹H | 12.60 | br. s | NH (Triazole proton) | nih.gov |
| ¹³C | 125.33, 128.39, 128.46, 129.24, 131.06, 132.67 | - | Aromatic Carbons (Phenyl ring) | nih.gov |
| ¹³C | 157.60 | - | C-3 of triazole | nih.gov |
| ¹³C | 158.14 | - | C-5 of triazole | nih.gov |
Dynamic NMR for Conformational Analysis and Tautomeric Equilibria in this compound Systems
Triazole compounds, including phenylaminotriazoles, are known to exhibit tautomerism, a dynamic equilibrium between interconvertible structural isomers raco.catrsc.orgnauka.gov.plresearchgate.netsciforum.netdergipark.org.trijaemr.comrsc.orgnih.gov. For 3-amino-1,2,4-triazoles, several tautomeric forms are possible, often involving the migration of a hydrogen atom (prototropy) between nitrogen atoms within the triazole ring and the amino group nih.govraco.catdergipark.org.trijaemr.comnih.gov.
Dynamic NMR (DNMR) is a powerful technique for studying these rapid interconversion processes researchgate.netsciforum.netasianpubs.org. When the rate of tautomeric interconversion is slow on the NMR timescale, separate signals for each tautomer can be observed. As the interconversion rate increases (e.g., with increasing temperature), the signals broaden and eventually coalesce into averaged signals mdpi.comnih.govasianpubs.org.
For 3-amino-5-phenyl-1,2,4-triazole, studies on related 3-amino-1,2,4-triazoles have shown that the main tautomers observed in spectra are often the 1H- and 2H-forms, with the 1H-form frequently preferred, especially in solution nih.govraco.catdergipark.org.trijaemr.comnih.gov. The presence of broad signals for NH and NH₂ protons in the ¹H NMR spectrum of 3-amino-5-phenyl-1,2,4-triazole (6.12 ppm for NH₂ and 12.60 ppm for NH) nih.gov is consistent with a dynamic equilibrium. While a detailed DNMR study specific to 3-amino-5-phenyl-1,2,4-triazole was not found in the provided snippets, the principles apply. By varying temperature and solvent conditions, DNMR (e.g., using EXSY experiments) could be used to:
Identify Tautomeric Forms: Observe distinct signals at low temperatures where exchange is slowed nih.govasianpubs.org.
Determine Tautomeric Ratios: Quantify the relative populations of different tautomers by integrating signal intensities mdpi.comnih.gov.
Measure Kinetic Parameters: Determine activation energies and rate constants for the interconversion process by analyzing line shape changes with temperature researchgate.netsciforum.netrsc.org.
The conditions of NMR spectra measurement (temperature, solvent, concentration) significantly influence the presence and relative intensity of tautomeric forms nih.govnih.gov. For example, studies on other substituted 1,2,4-triazoles have shown that tautomeric preferences can be sensitive to the substitution pattern, solvent, and temperature raco.catrsc.org.
Mass Spectrometry in this compound Research
Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight, elemental composition, and structural information of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments sciforum.net.
For 3-amino-5-phenyl-1,2,4-triazole (C₈H₈N₄, molecular weight 160.18 g/mol researchgate.net), MS provides crucial data for its identification and characterization:
Molecular Weight Confirmation: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum directly confirms the molecular weight of the compound. For 3-amino-5-phenyl-1,2,4-triazole, a molecular ion peak at m/z 160 (or 161 for [M+H]⁺) would be expected.
Elemental Composition: High-resolution mass spectrometry (HRMS) can determine the exact elemental composition of the compound by precisely measuring the mass of the molecular ion.
Fragmentation Pattern Analysis: The fragmentation pattern observed in the MS/MS spectrum provides structural insights. When the molecule is fragmented, the resulting ions correspond to specific structural subunits. Analyzing these fragments can help confirm the presence of the phenyl group, the amino group, and the triazole ring, and their connectivity. For example, characteristic fragments corresponding to the loss of NH₃, N₂, or parts of the phenyl ring would be expected.
Mass spectrometry is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-MS or LC-MS) for the analysis of mixtures or reaction monitoring dergipark.org.tr. This hyphenated technique allows for the separation of components in a mixture followed by their individual identification and quantification by mass spectrometry, which is beneficial in synthetic chemistry for confirming product purity and identifying impurities. Specific MS data for 3-amino-5-phenyl-1,2,4-triazole (PubChem CID 95778) is available, including GC-MS spectra spectroscopyonline.com.
Computational and Theoretical Chemistry Studies of Phenylaminotriazole
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure and properties of molecules scispace.comwikipedia.org. DFT, in particular, is widely adopted in computational chemistry due to its balance of accuracy and computational efficiency wikipedia.org. These methods enable the prediction of optimized molecular geometries, bond lengths, and angles, which can be compared with experimental data physchemres.orgajchem-a.com. They are also instrumental in characterizing electronic properties and predicting spectroscopic parameters.
Electronic Structure and Molecular Orbital Analysis of Phenylaminotriazole
Electronic structure calculations delve into the distribution of electrons within a molecule and the energy levels of its molecular orbitals, notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) malayajournal.orgripublication.comlibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap often correlates with higher reactivity physchemres.orgmalayajournal.org. Furthermore, Molecular Electrostatic Potential (MEP) maps are widely used to visualize the charge distribution across a molecule, thereby identifying potential sites for electrophilic or nucleophilic attack and hydrogen bonding interactions ajchem-a.comirjweb.commalayajournal.org.
For a specific derivative, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, DFT calculations have revealed an indirect energy gap of 3.1 eV. In this compound, the valence band maximum (VBM) is situated at the Γ point, while the conduction band minimum (CBM) is located at the Z point of the Brillouin zone researchgate.netrsc.org. Analysis of the partial densities of states indicated that the upper VBM is predominantly formed by S-p states, and the lower CBM largely consists of C-p states, highlighting their significant influence on the energy band gap researchgate.netrsc.org. Such analyses provide crucial information regarding orbital character and hybridization within the molecule researchgate.netrsc.org. Similar computational studies on other 1,2,4-triazole (B32235) derivatives have also focused on determining HOMO-LUMO energy gaps and MEP surfaces to understand charge distribution and reactivity irjweb.com.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, including those for Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), ultraviolet-visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopies physchemres.orgajchem-a.comripublication.comnih.govnih.govschrodinger.complos.org. These computational predictions are invaluable for interpreting experimental spectra and can serve to validate experimental findings nih.govplos.org.
For example, DFT calculations on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione have shown improved agreement with experimental bond lengths and angles when compared to results obtained from other DFT levels, particularly when accounting for the solid-state environment versus an isolated gas-phase molecule rsc.org. In studies involving related 1,3,4-oxadiazole (B1194373) compounds, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set were successfully employed to determine molecular geometry parameters and vibrational wavenumbers, demonstrating strong concordance with experimental FT-IR data ajchem-a.com. This level of theory is frequently utilized for investigating optical, spectral, and charge density properties of molecules physchemres.orgajchem-a.complos.org. Furthermore, computational methods, such as the gauge independent atomic orbital (GIAO) method, are used to calculate 1H and 13C NMR chemical shifts, providing a means for comparison with experimental NMR spectra and aiding in structural elucidation nih.govplos.orgresearchgate.net. Time-dependent DFT (TD-DFT) is also applied to estimate theoretical UV-Vis spectral parameters and analyze electronic properties like HOMO and LUMO energies nih.govresearchgate.net.
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and dynamic behavior of molecules, especially for flexible systems in various environments volkamerlab.orgwhiterose.ac.ukbonvinlab.orgchemrxiv.orgnih.gov. MD simulations provide insights into molecular motion over time and how molecules interact within their surrounding environment, such as a solvent bonvinlab.orgutoronto.ca. Conformational analysis, often performed through MD or other sampling methods, aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies.
Conformational Landscape Exploration of this compound Derivatives
The exploration of the conformational landscape is crucial for understanding the intrinsic flexibility and preferred spatial arrangements of this compound and its derivatives. While specific detailed studies on the conformational landscape of "this compound" itself were not extensively found, the general principles of MD apply to such flexible molecules. MD simulations are considered a "gold standard" for computationally assessing molecular shape, as they can generate conformational ensembles that account for the influence of the local environment whiterose.ac.uk. For molecules with significant conformational freedom, systematic conformer searching can become computationally prohibitive, making MD simulations an invaluable tool for sampling the vast conformational space whiterose.ac.ukchemrxiv.org. These simulations help in understanding how a molecule's shape changes over time and how these changes might impact its properties or interactions.
Simulation of Intermolecular Interactions and Solvent Effects
Simulations are extensively utilized to investigate how molecules, including this compound derivatives, interact with other molecules and with various solvents. Solvent effects can profoundly influence molecular properties, reactivity, and the outcomes of chemical reactions nih.gov. To account for solvation, computational studies often employ continuum solvent models, such as the Conductor-like Screening Model (COSMO) or Polarizable Continuum Model (PCM), which treat the solvent as a dielectric continuum nih.govmdpi.com. Alternatively, explicit solvent models involve placing individual solvent molecules around the solute, particularly at hydrogen bonding sites, to capture direct solute-solvent interactions nih.govrsc.org.
Molecular Docking and Binding Energy Calculations
Molecular docking is a widely used computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a larger molecule, typically a protein ump.ac.idcutm.ac.in. This method is a cornerstone of computer-aided drug design (CADD), enabling researchers to understand protein-ligand interactions and predict potential binding partners ump.ac.idcutm.ac.innih.gov. The outcome of docking simulations is often quantified by a "docking score" or "binding energy," which provides a numerical estimate of the strength of the non-covalent interactions between the ligand and its target cutm.ac.innih.govbiorxiv.org. Calculations such as Molecular Mechanics with Generalized Born and Surface Area (MMGBSA) are frequently employed to refine these binding energy estimates nih.govbiorxiv.org.
While direct molecular docking studies specifically on "this compound" were not identified, the application of this methodology to various 1,2,4-triazole derivatives is well-documented. For example, Schiff's base derivatives of 4-amino-5-mercapto-1,2,4-triazoles have been synthesized and computationally evaluated for their inhibitory potential against enzymes like cathepsin B, where docking studies would be crucial for understanding their mechanism of action nih.gov. Similarly, molecular docking has been utilized to investigate the antiviral activity of a triazole derivative (Famciclovir) against Herpes Simplex Virus, identifying its potential as an inhibitor ripublication.com. These examples underscore the utility of molecular docking and binding energy calculations in predicting and characterizing the interactions of this compound derivatives with biological targets, contributing to rational drug design and development efforts biorxiv.orgnih.govnih.gov.
Prediction of Ligand-Target Interactions with Biological Macromolecules
The identification of molecular targets is crucial for understanding the mechanism of action of a compound and is a foundational step in drug design. Computational methods are extensively employed to predict how this compound might interact with biological macromolecules such as proteins, nucleic acids, or enzymes. These predictions often involve techniques like molecular docking, virtual screening, and structural network biology.
Molecular docking, a widely used approach, simulates the binding of a small molecule (ligand), such as this compound, into the binding site of a target protein. This method predicts the preferred orientation and conformation of the ligand within the binding pocket, allowing for the estimation of binding affinity. By analyzing the complementarity of shape and chemical features between this compound and various biological targets, researchers can hypothesize potential interactions. Structural network biology methods integrate structural information into networks of interactions and similarities to predict compound-protein interactions on a proteome scale. Furthermore, in silico chemogenomic informatics can predict interactions between small molecules and proteins by mining chemical space, which is critical for understanding biological processes and identifying selectivity profiles. The application of machine learning and artificial intelligence is also increasingly being used to investigate protein-ligand interactions, enhancing predictive power.
Table 1: Illustrative Predicted Ligand-Target Interactions for this compound
| Predicted Target Protein | Binding Site (Illustrative) | Predicted Interaction Type | Computational Method |
| Enzyme A | Active Site | Hydrogen bonding, Hydrophobic | Molecular Docking |
| Receptor B | Allosteric Site | Pi-stacking, Van der Waals | Molecular Dynamics |
| Nucleic Acid C | Minor Groove | Electrostatic, Intercalation | QM/MM Simulations |
Energetic Characterization of this compound Binding Modes
Beyond predicting where a ligand binds, computational chemistry also focuses on characterizing the energetics of these binding modes. This involves quantifying the stability of the ligand-target complex and identifying the specific molecular forces that drive the interaction. Techniques such as molecular dynamics (MD) simulations and free energy calculations are crucial for this purpose.
MD simulations provide a dynamic view of the binding process, allowing researchers to observe the conformational changes of both the ligand and the target, as well as the behavior of solvent molecules, over time. This helps in understanding the flexibility of the binding site and the stability of the this compound-target complex. Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can then be used to estimate the binding affinity more accurately by considering various energy components, including van der Waals, electrostatic, and solvation energies.
The characterization of binding modes for this compound would involve identifying key interactions, such as hydrogen bonds formed between the amino and triazole nitrogen atoms of this compound and residues in the binding site, or hydrophobic interactions between the phenyl ring and non-polar pockets. Pi-stacking interactions between the aromatic rings of this compound and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein are also common for phenyl-containing compounds. These detailed energetic analyses provide a deeper understanding of the molecular basis of this compound's activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful cheminformatics tool used to establish mathematical relationships between the chemical structure of a compound and its biological activity. For this compound, QSAR studies aim to predict its biological activity based on its structural and physicochemical features, thereby accelerating the discovery of new drug candidates and optimizing lead compounds.
Theoretical Underpinnings and Methodologies in this compound QSAR Studies
The theoretical underpinning of QSAR is the principle that the biological activity of a compound is a function of its molecular structure. QSAR models attempt to find a statistically significant correlation between molecular descriptors (numerical representations of chemical structure) and biological activity using various chemometric techniques. These descriptors can capture different aspects of the molecule, including:
Physicochemical Descriptors : Such as logP (lipophilicity), molecular weight, molar refractivity, and polar surface area.
Electronic Descriptors : Including partial charges, frontier molecular orbital energies (HOMO/LUMO), and dipole moments.
Steric Descriptors : Related to the shape and size of the molecule.
Topological Descriptors : Based on the connectivity and branching of atoms within the molecule.
Common methodologies employed in QSAR studies for this compound and its derivatives include:
Principal Component Analysis (PCA) : A dimensionality reduction technique used to identify the most significant structural features contributing to activity.
Multiple Linear Regression (MLR) : A statistical method that builds a linear equation correlating descriptors with activity.
Multiple Non-Linear Regression (MNLR) : Extends MLR to capture non-linear relationships.
Artificial Neural Networks (ANN) : Machine learning algorithms capable of modeling complex non-linear relationships between descriptors and activity, often yielding more effective predictions than linear models.
These methods allow for the development of predictive models that can be used to assess the activity of new or untested this compound analogues.
Correlations Between this compound Structure and In Vitro Biological Activity
QSAR studies applied to this compound derivatives would seek to identify specific structural modifications that lead to changes in their in vitro biological activity. For instance, if a series of this compound analogues were synthesized and tested for a particular biological effect (e.g., enzyme inhibition, antimicrobial activity), QSAR models could reveal which structural features (e.g., substituents on the phenyl ring, modifications to the triazole core, or the presence of specific functional groups) are statistically correlated with an increase or decrease in activity.
For example, a study might find that increasing the lipophilicity of the phenyl substituent enhances membrane permeability, leading to higher cellular uptake and thus increased in vitro activity. Conversely, introducing a bulky group at a certain position might sterically hinder binding to a target, reducing activity.
Table 2: Illustrative QSAR Correlation Data for this compound Derivatives
| Derivative | Substituent (R) | LogP (Descriptor) | IC50 (nM) (In Vitro Activity) |
| This compound | -H | 1.5 | 100 |
| Derivative A | -CH3 | 1.8 | 75 |
| Derivative B | -Cl | 2.1 | 50 |
| Derivative C | -OH | 1.2 | 150 |
Note: This table presents illustrative data to demonstrate the concept of QSAR correlation. Actual values would depend on specific experimental findings.
Such correlations are crucial for understanding the structure-activity relationships and guiding the rational design of more potent or selective compounds.
Predictive Modeling for the Design of Novel this compound Scaffolds
The ultimate goal of QSAR modeling is to develop predictive models that can be used to design novel chemical scaffolds with desired biological properties. Once a robust QSAR model for this compound derivatives is established, it can be used in a virtual screening process. This involves computationally evaluating a large library of hypothetical or commercially available this compound analogues (or compounds containing the this compound scaffold) to predict their biological activity without the need for physical synthesis and testing.
Predictive models allow researchers to:
Prioritize Synthesis : Identify this compound derivatives that are most likely to exhibit high activity, thus focusing experimental efforts on promising candidates.
Lead Optimization : Suggest specific structural modifications to existing this compound leads to improve their potency, selectivity, or other desirable properties.
De Novo Design : Generate entirely new this compound-based structures with optimized properties based on the QSAR model's insights.
By leveraging these predictive capabilities, computational chemistry significantly accelerates the drug discovery pipeline, enabling the exploration of a vast chemical space and the rational design of novel this compound scaffolds tailored for specific therapeutic or industrial applications.
Interactions with Biological Systems: Mechanistic Insights of Phenylaminotriazole
Enzyme Inhibition Mechanisms by Phenylaminotriazole
This compound has been identified as an inhibitor of certain enzymes and proteins, with a notable focus on protein kinases.
This compound's mechanism of action frequently involves the inhibition of protein kinases, which are pivotal in regulating cellular signaling pathways nih.gov. The modulation of these kinases can influence various cellular processes, including cell growth and differentiation nih.gov.
Research has shown that aminotriazole compounds, including derivatives of this compound, are effective inhibitors of a broad spectrum of protein kinases. These kinases play critical roles in numerous physiological and pathological processes. Examples of kinases reported to be inhibited by such compounds include:
PDK-1
FMS
c-KIT
GSK-3
CDK-2
SRC
JAK-1, JAK-2, JAK-3, TYK-2
FLT-3
KDR
PDGFR
ROCK
SYK
AUR-1, AUR-2 uni.lu
The inhibition of these kinases can impact diverse cellular signaling pathways. For instance, the inhibition of KDR receptor tyrosine kinase, which is activated by Vascular Endothelial Growth Factor (VEGF), can suppress tumor angiogenesis and growth in various cancers uni.lu. Similarly, GSK-3 is implicated in cellular metabolism, proliferation, differentiation, and development, and its inhibition can be relevant for conditions like type II diabetes and Alzheimer's disease uni.lu. Cyclin-dependent kinases (CDKs), particularly CDK2, are involved in cell cycle regulation, apoptosis, and T-cell development, making their inhibition a potential strategy for cancer therapy uni.lu. Src family kinases are also considered therapeutic targets for various human diseases due to their involvement in cell proliferation and other cellular processes uni.lu.
The identification of molecular targets for this compound and its derivatives primarily focuses on the protein kinases mentioned above. Studies demonstrate that these compounds can effectively bind to specific sites on these protein kinases, leading to the observed inhibition of their activity nih.gov.
Target identification in drug discovery often involves techniques such as chemical proteomics and in silico target prediction, which help to pinpoint the proteins that a compound interacts with vulcanchem.com. Validation of these targets typically involves demonstrating that the modulation of the identified target directly leads to a therapeutic effect or a specific biological outcome in vivo. While specific validation data for 2-phenyl-2H-1,2,3-triazol-4-amine itself is not extensively detailed in the public domain, the broad range of kinases inhibited by related aminotriazole compounds indicates a significant area of target identification within this chemical class uni.lu.
Kinase Inhibition and Cellular Signaling Pathway Modulation
Receptor Binding Studies of this compound Derivatives
Receptor binding studies are crucial for understanding the affinity, kinetics, and specificity of interactions between ligands, such as this compound derivatives, and their target receptors.
Interaction studies involving this compound derivatives often employ biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify binding interactions and elucidate the underlying thermodynamics nih.gov.
Surface Plasmon Resonance (SPR) : SPR is a label-free, real-time technique that measures molecular interactions by detecting changes in refractive index at a sensor surface as one binding partner flows over an immobilized partner. SPR provides detailed kinetic data, including association rates (kon), dissociation rates (koff), and calculated affinity constants (KA or KD). This allows for a comprehensive understanding of the binding process over time. SPR is particularly valuable for kinetic profiling, low-affinity interactions, and high-throughput screening, requiring small sample volumes.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during molecular binding events in solution. It provides a complete thermodynamic profile, including binding affinity (KA), enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n). Unlike SPR, ITC does not require immobilization or chemical modifications of the interacting molecules, which can potentially interfere with the binding interaction uni.lu. ITC is ideal for detailed thermodynamic analysis and stoichiometry determination.
Research indicates that this compound and its derivatives can bind effectively to specific sites on target proteins, particularly protein kinases, leading to their inhibitory activity nih.gov. The characterization of these binding sites and the specificity of interaction are crucial for understanding the molecular basis of their biological effects.
For instance, studies on novel phenylaminotetralins, structurally related to this compound, have identified their binding to novel sigma-like receptor sites in the brain. These studies demonstrated saturable, high-affinity binding to sites distinct from known central nervous system receptors, indicating a high degree of binding specificity. The pharmacological profile of these binding sites was inconsistent with those of known sigma 1, sigma 2, dopaminergic, serotonergic, adrenergic, opioid, or N-methyl-D-aspartate receptors. This suggests that even subtle structural variations in such compounds can lead to interactions with unique receptor populations.
The characterization of binding sites often involves techniques like molecular modeling, site-directed mutagenesis, and crystallographic studies, which can provide insights into the geometric and physicochemical properties of the interaction interface. Specificity is determined by features that promote on-target interactions and prevent off-target binding, with certain residues within the binding interface playing a critical role in establishing this specificity.
Thermodynamics and Kinetics of Ligand-Protein Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Antimicrobial Activity of this compound: Molecular Mechanisms
This compound has demonstrated antimicrobial properties, particularly as an antifungal agent nih.gov. This activity makes it relevant for agricultural applications in controlling fungal pathogens nih.gov.
While detailed molecular mechanisms for the antimicrobial activity of 2-phenyl-2H-1,2,3-triazol-4-amine are not extensively documented in the general scientific literature, the antimicrobial action of other small molecules, including various heterocyclic compounds, often involves several common mechanisms:
Membrane Disruption : Many antimicrobial compounds act by disrupting the integrity of microbial cell membranes, leading to leakage of essential intracellular components and ultimately cell death.
Enzyme Inhibition : Inhibition of key intracellular enzymes vital for microbial survival and proliferation is another common mechanism. This can include enzymes involved in metabolic pathways, DNA replication, or protein synthesis.
Interference with Metabolic Pathways : Compounds can interfere with crucial metabolic pathways, such as folic acid synthesis, thereby inhibiting microbial growth.
Metal Ion Complexation : Some antimicrobial agents can chelate essential metal ions that are required for bacterial protein function and membrane depolarization.
Given that this compound is noted for its antifungal properties nih.gov, its mechanism likely involves one or a combination of these general antimicrobial strategies, possibly targeting specific fungal enzymes or cellular structures.
Pathways of Fungal Growth Inhibition
This compound demonstrates antifungal properties, making it relevant for applications in agriculture for the control of fungal pathogens. americanelements.com While the precise molecular pathways of fungal growth inhibition by this compound are not extensively detailed in the current literature, its general mechanism as a protein kinase inhibitor suggests an interference with vital signaling cascades within fungal cells. Protein kinases play fundamental roles in regulating fungal cellular processes such as cell wall integrity, metabolism, stress response, and proliferation. Inhibition of these critical enzymes could disrupt essential fungal physiological functions, thereby leading to growth suppression or fungicidal effects.
Modulation of Cellular Processes by this compound
This compound's influence on cellular processes stems from its capacity to inhibit specific enzymes and proteins. americanelements.com This modulation is particularly significant in the context of cell growth and differentiation, where precise regulation of signaling pathways is paramount.
Impact on Cell Growth and Differentiation Pathways at the Molecular Level
The impact of this compound on cell growth and differentiation pathways at the molecular level is primarily attributed to its inhibition of protein kinases. americanelements.com Protein kinases are integral to cell signaling networks, acting as molecular switches that control a multitude of cellular processes, including cell cycle progression, proliferation, and differentiation. By inhibiting these key enzymes, this compound can modulate the flow of information through these signaling pathways, thereby affecting the delicate balance between cell growth and differentiation. This interference can lead to altered cellular outcomes, potentially influencing the rate of cell division or guiding cells towards specific developmental fates. americanelements.com
Mechanistic Investigations of Observed Biological Responses
Mechanistic investigations into the observed biological responses of this compound have focused on its binding affinity to target proteins and enzymes. americanelements.com Research indicates that this compound can effectively bind to specific sites on protein kinases, leading to the inhibition of their enzymatic activity. americanelements.com These studies often employ techniques to quantify binding interactions and understand the thermodynamic principles governing these associations. The inhibition of protein kinases by this compound suggests a broad impact on cellular regulatory networks, as these enzymes are involved in diverse functions across various biological systems. americanelements.com
Table 1: Summary of this compound's Biological Activities and Proposed Mechanisms
| Biological Activity | Proposed Mechanism of Action | Affected Cellular Processes | Research Findings |
| Antifungal Activity | Inhibition of protein kinases. | Fungal growth, proliferation, and potentially cell wall integrity and metabolism. | This compound exhibits antifungal properties and is used in agricultural applications for controlling fungal pathogens. americanelements.com |
| Modulation of Cell Growth and Differentiation | Inhibition of protein kinases. | Cell cycle progression, proliferation, and cellular differentiation. | This compound's mechanism often involves the inhibition of protein kinases, which play critical roles in cell signaling pathways, affecting various cellular processes including growth and differentiation. americanelements.com |
Materials Science and Advanced Applications of Phenylaminotriazole
Integration of Phenylaminotriazole in Polymeric Materials
The incorporation of specific chemical moieties into polymer structures is a fundamental approach to tailoring material characteristics. This compound, with its distinct heterocyclic and aromatic features, presents opportunities for such integration.
Synthesis of this compound-Containing Polymers and Copolymers
The synthesis of polymeric materials incorporating this compound typically involves the chemical modification of the this compound structure or its direct use as a monomer or co-monomer. One method involves converting 3-amino-5-phenyl-1,2,4-triazole into various derivatives through reactions such as electrophilic aromatic substitution or other organic transformations, which can then be utilized in polymerization processes. americanelements.com For instance, a derivative, [l-(6-chloro-pyrimidin-4-yl)-lH-[l,2,4]triazol-3-yl]-phenyl-amine, has been synthesized by reacting this compound with 4,6-dichloropyrimidine (B16783) and triethylamine. wikipedia.org Research also indicates that addition-cyclization reactions involving bielectrophile compounds and N1-phenyl-aminotriazoles can lead to the formation of new hybrid materials.
Modification of Material Properties through this compound Incorporation
The strategic incorporation of this compound derivatives into polymeric matrices is explored with the aim of modifying and enhancing various material properties. While detailed research findings on specific property changes directly attributable to this compound incorporation are an ongoing area of investigation, the general principle in materials science is that the chemical makeup of a polymer can drastically alter its properties. The unique structural features of this compound, such as its aromaticity and nitrogen-rich heterocyclic ring, suggest potential for influencing thermal stability, mechanical strength, and optical characteristics of the resulting polymers. Polymers are known to exhibit a wide range of mechanical behaviors, including elasticity, tensile strength, and hardness, which are influenced by factors like chain length, branching, and crosslinking. Similarly, optical properties like color, clarity, and refractive index are critical for various applications and can be tuned by the polymer's structure and the incorporation of specific functional groups.
This compound in Supramolecular Chemistry
Supramolecular chemistry focuses on systems held together by non-covalent interactions, leading to ordered assemblies with specific functions. This compound's structural features make it a candidate for designing such assemblies.
Design and Characterization of this compound-Based Supramolecular Assemblies
The design of this compound-based supramolecular assemblies leverages the compound's ability to engage in various non-covalent interactions. An example includes the supramolecular structure of phosphorylated N-phenyl-1,2,4-triazole-3-thione and its crystal solvate. Characterization of such assemblies often involves techniques like comparative analysis of molecular and crystal structures, and powder X-ray diffraction, which can reveal the one-dimensional supramolecular motifs formed by specific interactions. Other advanced methods for characterizing supramolecular structures include spectroscopic methods (NMR, UV-Vis, FT-IR, Raman), diffraction techniques (X-ray diffraction), and various microscopy techniques (AFM, SEM, TEM) to understand atomic, molecular, and morphological data.
Investigation of Non-Covalent Interactions for Self-Assembly
The self-assembly of this compound derivatives is driven by a network of non-covalent interactions. In the case of phosphorylated N-phenyl-1,2,4-triazole-3-thione, classical N–H...O hydrogen bonds play a crucial role, complemented by weaker non-covalent interactions such as C-H...S interactions. For related triazine-containing complexes, weak π-π stacking interactions between aromatic moieties, alongside Cl…H, N…H, H…C, and H…H interactions, have been observed to control the supramolecular structure. Hydrogen bonding, π-π stacking, and van der Waals forces are fundamental non-covalent interactions that contribute to the formation and stability of supramolecular architectures. These interactions, though individually weak, can collectively lead to robust and specific self-assembled structures.
Coordination Chemistry of this compound as a Ligand
This compound possesses nitrogen atoms within its triazole ring and an amino group, providing potential donor sites for coordination with metal ions. Its exploration in coordination chemistry focuses on its ability to act as a ligand, forming metal complexes. While direct detailed studies on this compound as a standalone ligand in coordination complexes are not extensively highlighted in the provided search results, related triazole and triazine derivatives are known to act as ligands. For instance, a bis-pyrazolyl s-triazine pincer ligand has been shown to act as a tridentate N-chelate, forming bonds with cadmium(II) ions in dinuclear complexes. The study of such complexes involves analyzing the coordination geometry and the nature of metal-ligand bonds. The binding affinity of this compound to target proteins and enzymes, as mentioned in a broader context, also implies its ability to interact with metal centers that are often part of enzyme active sites, suggesting a potential for ligand-like behavior in biological or catalytic systems. americanelements.com
Synthesis and Characterization of Metal-Phenylaminotriazole Complexes
The synthesis of metal complexes involving this compound and its related triazole derivatives typically proceeds through condensation reactions where the triazole acts as a ligand. These ligands can coordinate to various transition and non-transition metal ions, forming diverse complex structures. researchgate.net, isres.org, ekb.eg, eajournals.org, researchgate.net,
Synthesis Methods: A common approach involves the reaction of the triazole ligand with metal salts in appropriate solvents, often under reflux conditions. For instance, related Schiff base ligands derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized by condensing the triazole derivative with aldehydes. These Schiff bases then react with metal ions (e.g., Co(II), Ni(II), Cu(II), Pd(II), Cd(II), Cr(III), Fe(III), Sn(II), Zr(IV)) to form metal complexes. ekb.eg, eajournals.org, researchgate.net,
Characterization Techniques: The synthesized metal complexes are rigorously characterized using a combination of analytical and spectroscopic techniques to confirm their composition, structure, and bonding. researchgate.net, ekb.eg, eajournals.org, researchgate.net,
Elemental Analysis (CHNS): Used to determine the empirical formula of the complexes, confirming the metal-to-ligand ratio. researchgate.net, ekb.eg, researchgate.net,
Infrared (IR) Spectroscopy: Provides insights into the coordination sites of the ligand by observing shifts in characteristic vibrational bands, such as those corresponding to the triazole ring and amino or azomethine groups. For example, coordination through nitrogen and sulfur atoms has been observed in some 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ekb.eg, eajournals.org, researchgate.net,
UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the complexes, which can provide information about their geometry and the d-d transitions of the metal ions. ekb.eg, researchgate.net,
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for confirming the structure of the organic ligand and its integrity within the complex, though metal coordination can affect spectral features. researchgate.net, ekb.eg, researchgate.net, mdpi.com, researchgate.net
Mass Spectrometry (MS): Used to determine the molecular weight of the complexes. researchgate.net, eajournals.org
Magnetic Susceptibility Measurements: Provide information on the number of unpaired electrons in the metal ion, aiding in the determination of the complex's geometry (e.g., tetrahedral, octahedral). ekb.eg, eajournals.org, researchgate.net,
Molar Conductivity Measurements: Used to assess the electrolytic nature of the complexes in solution, indicating whether anions are coordinated or present as counter-ions. Low molar conductivity values suggest a non-electrolytic nature. eajournals.org, researchgate.net
Thermal Analysis (TG-DTA): Provides information on the thermal stability of the complexes and the presence of coordinated or crystalline water molecules. researchgate.net, ekb.eg, researchgate.net
Summary of Characterization Findings (Examples from related compounds):
| Characterization Technique | Information Gained | Example Findings (from related triazole complexes) | Citation |
| Elemental Analysis | Stoichiometry | Confirmed 1:1 or 1:2 (Metal:Ligand) ratios. | ekb.eg, researchgate.net |
| IR Spectroscopy | Coordination Sites | Shifts in triazole ring, amino, or azomethine group vibrations, indicating coordination through N and S atoms. | ekb.eg, eajournals.org, researchgate.net |
| UV-Vis Spectroscopy | Electronic Transitions, Geometry | Suggests octahedral geometry for some complexes, square planar for others. | ekb.eg, researchgate.net |
| Magnetic Susceptibility | Geometry, Electron Count | Tetrahedral for Ni(II) and Cu(II); Octahedral for Cr(III), Fe(III), Co(III). | eajournals.org |
| Molar Conductivity | Electrolytic Nature | Low values indicate non-electrolytic complexes. | eajournals.org, researchgate.net |
| Thermal Analysis | Thermal Stability, Water Content | Confirmed presence of coordinated/crystalline water. | ekb.eg, researchgate.net |
Role of this compound in Catalysis as a Metal Ligand
While direct examples of this compound itself acting as a metal ligand in specific catalytic cycles are less extensively documented in the provided search results, the broader class of 1,2,4-triazoles and their derivatives are recognized for their utility in catalysis. The ability of triazole moieties to coordinate with various metal centers makes them promising candidates for developing new catalytic systems. acs.org, acs.org, mdpi.com
Involvement in Catalytic Processes: The synthesis of 3-amino-1,2,4-triazoles, including phenyl-substituted variants, can be achieved through metal-catalyzed reactions. For instance, a Zn(II)-catalyzed acyl hydrazide–dialkylcyanamide coupling has been reported to yield 3-amino-1,2,4-triazoles. Additionally, a copper(I)/O2-mediated oxidative coupling has been shown to produce 3-dimethylamino-5-phenyl-1,2,4-triazole. This highlights that triazole derivatives are not only products of catalytic reactions but also possess structural features that could enable them to function as ligands in other catalytic processes. acs.org
Potential as Ligands: Triazoles, including phenyl-triazoles, can act as versatile ligands due to the presence of multiple nitrogen donor atoms. Their coordination capabilities allow them to stabilize various metal oxidation states and geometries, which are crucial for catalytic activity. For example, 4-phenyl-1,2,3-triazoles have been explored as ligands for cationic cyclometalated iridium(III) complexes, which exhibit luminescence, a property relevant in photoredox catalysis or light-emitting applications. acs.org The fine-tuning of the electronic and steric properties of these ligands through structural modifications can influence the activity and selectivity of the resulting metal catalysts. The expanding structural diversity of triazole-containing compounds, facilitated by new synthetic methods, further supports their potential for applications in material science, including catalysis. mdpi.com
Potential for Sensor and Electronic Device Applications
The unique structural features of this compound, particularly the aromatic phenyl group conjugated with the electron-rich triazole ring and amino substituent, contribute to its inherent electronic and optical properties, making it a candidate for advanced materials in sensor and electronic device applications. nih.gov, researchgate.net
Exploration of Optical and Electronic Properties of this compound-Based Materials
The electronic structure of this compound, specifically its tautomeric forms (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine), influences its optical and electronic properties. The π-electron delocalization between the amino group and the 1,2,4-triazole (B32235) nucleus is a key factor. In the 3-phenyl-1H-1,2,4-triazol-5-amine tautomer, this delocalization is more extensive, contributing to its planarity. nih.gov, researchgate.net
Optical Properties: Derivatives of 1,2,4-triazoles, such as 3-aryl-5-aminobiphenyl substituted researchgate.netamericanelements.comwikipedia.orgtriazolo[4,3-c]quinazolines, have demonstrated significant photophysical properties, including characteristic UV/Vis absorption and photoluminescence. These compounds exhibit fluorescence emission maxima in various ranges (e.g., 412–502 nm in toluene (B28343) and 530–640 nm in acetonitrile) with high quantum yields (up to 94%). nih.gov The ability to tune these optical properties through structural modifications, such as varying substituents on the aryl fragments, suggests their applicability in light-emitting technologies. nih.gov Furthermore, iridium(III) complexes with 4-phenyl-1,2,3-triazole ligands have shown luminescence spanning from blue to red, with quantum yields up to 60% in diluted polymeric matrices, highlighting their potential in optoelectronic devices. acs.org
Electronic Properties: The inherent electronic characteristics, such as electron delocalization and the potential for charge transfer, are crucial for electronic applications. While specific data for this compound itself in electronic devices like transistors or diodes is not widely reported, the broader class of 1,2,4-triazoles, particularly when incorporated into conjugated systems or metal complexes, can exhibit properties suitable for such applications. The ability to form stable metal complexes, as discussed in section 6.3.1, can further modify and enhance these electronic properties, potentially leading to materials with tunable conductivity or semiconducting behavior.
Design Principles for this compound-Enhanced Technologies
The design of this compound-enhanced technologies leverages its structural versatility and inherent electronic properties. The core principle involves exploiting the triazole moiety's ability to act as a chelating ligand and its potential for π-electron delocalization. ontosight.ai,
Key Design Principles:
Ligand Design for Metal Complexes: By modifying the substituents on the phenyl ring or the amino group, the electronic and steric environment around the coordination sites can be tailored. This allows for the precise control of metal-ligand interactions, influencing the geometry, stability, and electronic properties of the resulting complexes. This is crucial for applications in catalysis and potentially in molecular electronics or spintronics. eajournals.org, researchgate.net,
Integration into Conjugated Systems: Incorporating the this compound unit into larger conjugated organic frameworks can enhance its optical and electronic properties. This strategy aims to extend the π-electron delocalization pathways, leading to tunable absorption and emission wavelengths, and potentially improved charge transport characteristics. Such designs are relevant for organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.gov, acs.org
Hybrid Material Development: this compound can be integrated into hybrid materials, such as metal-organic frameworks (MOFs) or coordination polymers, where the triazole acts as a linker. These extended structures can exhibit collective optical, electronic, or sensing properties that are superior to the individual components. The design focuses on creating porous or ordered architectures with specific functionalities.
Molecular Tautomerism and Conformational Control: The existence of tautomeric forms in this compound (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine) offers a pathway to modulate its electronic properties. Understanding and controlling the preferred tautomeric form or conformational flexibility in different environments (solution, solid state, or within a device) can be a design principle for achieving desired performance. nih.gov, researchgate.net
Functionalization for Specific Applications: Adding specific functional groups to the this compound scaffold can impart new properties. For sensor applications, this might involve incorporating recognition elements that selectively bind to target analytes, leading to a measurable optical or electrical signal. For electronic devices, functionalization could enhance charge injection, transport, or stability. ontosight.ai, mdpi.com
The development of 1,2,4-triazole complexes for applications in magnetic materials and photochemically driven molecular devices highlights the potential for designing this compound-based materials with tailored functionalities. The ongoing research into the synthesis and characterization of these compounds and their complexes is crucial for unlocking their full potential in advanced technologies.
Future Directions and Emerging Research Avenues in Phenylaminotriazole Studies
Development of Novel and Sustainable Synthetic Strategies for Phenylaminotriazole Analogs
Current synthetic routes for this compound and its derivatives often face challenges related to efficiency, atom economy, and environmental impact. Future research will focus on developing novel and sustainable synthetic strategies to address these issues. This includes the exploration of green chemistry principles, such as the use of benign solvents, solvent-free reactions, and catalytic approaches to minimize waste and energy consumption. nih.govamericanelements.com
For instance, optimizing existing methods for compounds like 3-amino-5-phenyl-1,2,4-triazole, a key intermediate in the synthesis of certain organophosphates, could involve designing more efficient catalytic systems or employing flow chemistry techniques for continuous, high-yield production. Multicomponent reactions (MCRs) are also gaining traction as a powerful tool for the rapid and convergent synthesis of complex heterocyclic structures, offering a pathway to diverse this compound analogs from readily available starting materials. Such strategies are crucial for creating extensive libraries of analogs for biological screening and material science applications.
Integration of Artificial Intelligence and Machine Learning for this compound Design and Prediction
For phenylaminotriazoles, AI and ML can be employed for:
De novo molecular design: Generating new this compound structures with optimized physicochemical properties or improved binding affinities to specific biological targets.
Property prediction: Accurately forecasting various properties, such as solubility, stability, and potential biological activities, reducing the need for extensive experimental testing.
Virtual screening: Rapidly sifting through large databases of compounds to identify potential this compound candidates for specific applications, thereby accelerating the hit-to-lead discovery process.
Reaction prediction and optimization: Using ML algorithms to predict optimal reaction conditions, catalysts, and reagents for the synthesis of this compound analogs, leading to higher yields and reduced by-products.
This computational paradigm offers a significant opportunity to overcome the historical limitations in the study of N1-phenyl-aminotriazoles by systematically exploring their potential. uni.lu
Exploration of this compound in Undiscovered Biological Targets and Pathways
While phenylaminotriazoles have shown promise in areas such as antitumoral activity, cholesterol inhibition, and agricultural applications, their full biological potential remains largely untapped. uni.lu Future research will involve a systematic exploration of these compounds against a broader spectrum of biological targets and pathways.
This includes:
High-throughput screening (HTS): Screening diverse libraries of this compound analogs against a wide range of enzymes, receptors, and cellular pathways to identify novel biological activities.
Target deconvolution: Employing advanced proteomic and genomic techniques to identify the specific molecular targets and pathways modulated by active this compound compounds.
Exploration in neglected diseases: Investigating the potential of phenylaminotriazoles as therapeutic agents for diseases that currently lack effective treatments.
Advanced Spectroscopic Techniques for Real-Time and In-Situ this compound Analysis
Advanced spectroscopic techniques are crucial for gaining a deeper understanding of the structure, dynamics, and reaction mechanisms of phenylaminotriazoles. Future research will leverage cutting-edge spectroscopic methods for real-time and in-situ analysis, providing unprecedented insights into these compounds.
Key techniques and their applications include:
Real-time Raman Spectroscopy: Monitoring the progress of this compound synthesis reactions in real-time, allowing for immediate optimization of reaction conditions and identification of intermediates.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Characterizing the vibrational modes of this compound molecules directly within their reaction environment, providing information on bond formation, functional group changes, and tautomeric equilibria.
Terahertz (THz) Spectroscopy: Exploring the low-frequency vibrational modes of phenylaminotriazoles, which can provide unique fingerprints for polymorphism, intermolecular interactions, and solid-state properties.
Surface-Enhanced Raman Spectroscopy (SERS): Enabling highly sensitive detection and characterization of phenylaminotriazoles at very low concentrations, particularly useful for studying their interactions with biological systems or surfaces.
These techniques will be instrumental in elucidating the complex tautomerism observed in N1-phenyl-aminotriazoles and understanding their behavior in various environments. uni.lu
Scalable and Environmentally Benign this compound Synthesis and Derivatization
The transition from laboratory-scale synthesis to industrial production necessitates scalable and environmentally benign methodologies. Future efforts will focus on developing processes that are not only efficient but also align with principles of sustainable chemistry. nih.govamericanelements.com
This involves:
Continuous flow synthesis: Implementing flow reactors for the production of this compound and its derivatives, offering advantages in terms of safety, reproducibility, and ease of scale-up compared to traditional batch processes.
Biocatalysis: Utilizing enzymes or whole-cell systems for specific synthetic steps, providing highly selective and environmentally friendly routes for derivatization and complex molecule construction.
Waste valorization: Designing synthetic pathways that minimize waste generation and, where possible, convert by-products into valuable resources.
Atom economy maximization: Developing reactions where a maximum number of atoms from the starting materials are incorporated into the final this compound product, reducing waste at its source. nih.gov
These advancements are critical for the practical application of phenylaminotriazoles in various industries, from pharmaceuticals to agrochemicals, ensuring their production is both economically viable and ecologically responsible.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic pathways for phenylaminotriazole, and how can experimental parameters be optimized for yield and purity?
- Methodological Answer : this compound synthesis typically involves cyclocondensation of phenylhydrazine derivatives with nitriles or via Huisgen 1,3-dipolar cycloaddition. Optimization requires controlling reaction temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reactants. Characterization via HPLC (≥95% purity) and NMR (¹H/¹³C) is critical to validate structural integrity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives, and how should data discrepancies be addressed?
- Methodological Answer : Key techniques include:
- NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals.
- HPLC-MS : Confirm molecular weight and detect impurities.
- XRD : Resolve crystalline structure ambiguities.
Discrepancies in melting points or spectral data should prompt cross-validation with independent methods (e.g., FT-IR for functional groups) and comparison to literature .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to potential release of toxic hydrazine byproducts. Implement PPE (gloves, lab coats) and monitor air quality for volatile intermediates. Waste disposal must comply with OSHA guidelines for azole compounds .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict this compound’s bioactivity, and what are common pitfalls in interpreting simulation data?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies. Key parameters:
- Binding affinity : Threshold ≤ -6.0 kcal/mol suggests strong interaction.
- Pose validation : Cross-check with RMSD values (<2.0 Å).
Pitfalls include overreliance on docking scores without experimental validation (e.g., SPR or ITC for binding kinetics) and ignoring solvent effects in simulations .
Q. What strategies resolve contradictory findings in this compound’s mechanism of action across different biological assays?
- Methodological Answer : Conduct systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay sensitivity). Validate via orthogonal assays:
- In vitro : Compare enzyme inhibition (IC₅₀) vs. cellular viability (MTT assay).
- In silico : Use molecular dynamics to assess target stability.
Report effect sizes and confidence intervals to quantify discrepancies .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy while minimizing off-target effects?
- Methodological Answer : Follow OECD Guideline 203 for in vivo studies:
- Dosing range : 10–100 mg/kg (rodent models) based on preliminary pharmacokinetics.
- Controls : Include vehicle and positive controls (e.g., known inhibitors).
- Endpoint analysis : Use ANOVA with Tukey’s post-hoc test (p<0.05).
Off-target profiling via kinome-wide screening (e.g., KinomeScan) is recommended .
Data Analysis & Reporting
Q. What statistical approaches are suitable for analyzing this compound’s bioactivity data, particularly when dealing with non-normal distributions?
- Methodological Answer : For non-parametric
- Central tendency : Median and interquartile range (IQR).
- Hypothesis testing : Mann-Whitney U or Kruskal-Wallis tests.
Transform skewed data using Box-Cox methods before applying regression models. Report exact p-values and effect sizes (e.g., Cohen’s d) .
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
- Data transparency : Share raw spectra, crystallographic data (CCDC), and code via repositories like Zenodo.
- Experimental details : Specify batch numbers, solvent lots, and instrument calibration dates.
- Peer review : Preprint submission (e.g., bioRxiv) for community feedback .
Tables
Table 1 : Key Characterization Techniques for this compound Derivatives
| Technique | Parameters | Acceptable Range |
|---|---|---|
| ¹H NMR | Chemical shift (δ), multiplicity | δ 7.2–8.1 (aromatic H) |
| HPLC-MS | Retention time, m/z | tR: 5.2 min; m/z 245 |
| XRD | Crystal system, space group | Monoclinic, P2₁/c |
Table 2 : Common Pitfalls in Bioactivity Studies
| Issue | Solution | Reference |
|---|---|---|
| False positives | Use counter-screens (e.g., Redox assay) | |
| Batch variability | Source reagents from ≥3 vendors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
